molecular formula C8H5ClF3NO B1590738 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde CAS No. 95656-51-2

4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1590738
CAS No.: 95656-51-2
M. Wt: 223.58 g/mol
InChI Key: IASKDXYOOLBEFF-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde (CAS 95656-51-2) is a high-value benzaldehyde derivative with the molecular formula C8H5ClF3NO and a molecular weight of 223.58 g/mol . This compound is supplied as a white to off-white crystalline powder with a typical purity of Not Less Than (NLT) 97% . It is characterized by a density of approximately 1.502 g/cm³ and a flash point of 110.9°C . As a multifunctional aromatic building block, it integrates amine, chloro, and trifluoromethyl substituents, making it a versatile intermediate in organic and medicinal chemistry research . Its primary research value lies in the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients (APIs) . Specifically, benzaldehyde derivatives with electron-withdrawing groups, such as the chloro and trifluoromethyl groups present in this compound, are known to react with primary amines like 4-amino-1,2,4-triazole to form stable hemiaminals or Schiff bases, which are key precursors to various nitrogen-rich heterocycles with potential biological activity . Researchers utilize this compound in the development of novel molecules for antimicrobial and antioxidant applications . For laboratory safety, this product is intended For Research Use Only and is not for medicinal or household use. It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-amino-3-chloro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-6-2-4(3-14)1-5(7(6)13)8(10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASKDXYOOLBEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515393
Record name 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95656-51-2
Record name 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Reduction Route

Step Reaction Reagents/Conditions Notes
1 Nitration of 4-chloro-3-(trifluoromethyl)benzaldehyde Strong acids (e.g., HNO3/H2SO4), controlled temperature Introduces nitro group at amino position precursor
2 Reduction of nitro group to amino group Reducing agents such as Sn/HCl, Fe/HCl, or catalytic hydrogenation Converts nitro to amino without affecting aldehyde
  • This method is favored for its straightforwardness and control over substitution patterns.
  • Reaction temperatures are carefully maintained to avoid side reactions or degradation of sensitive groups.

Halogenation (Chlorination) Techniques

  • Chlorination is performed using reagents like chlorine gas or N-chlorosuccinimide (NCS) under Lewis acid catalysis (FeCl3 or AlCl3) to direct substitution meta to the amino group.
  • Solvent choice influences regioselectivity: polar aprotic solvents (e.g., dichloromethane) favor monohalogenation, while protic solvents may cause di-substitution.

Aldehyde Formation and Protection

  • Aldehyde groups are sensitive; methods such as Swern oxidation or Corey-Fuchs reaction are employed for aldehyde introduction or preservation.
  • Protective group strategies (e.g., Boc protection of amino groups) may be used to prevent side reactions during harsh conditions.

Purification

  • Purification is commonly achieved by recrystallization (ethanol/water mixtures) or column chromatography to reach >95% purity.
  • Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) help confirm purity and polymorphic forms.

Alternative Synthetic Routes and Research Findings

Bromination/Chlorination of Amino-Trifluoromethylbenzoic Acids

  • Bromination of 4-amino-5-(trifluoromethyl)benzoic acid using bromine or NBS under controlled conditions introduces halogen substituents regioselectively.
  • Subsequent transformations yield the aldehyde functional group while maintaining the trifluoromethyl and amino groups intact.

Microwave-Assisted Synthesis

  • Microwave irradiation accelerates reaction rates and improves selectivity in nucleophilic aromatic substitution, especially useful given the deactivating effect of the trifluoromethyl group.
  • This method reduces reaction times significantly (minutes to hours) compared to conventional reflux methods.

Computational Predictions

  • Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations predict the reactivity and regioselectivity of substitution reactions, guiding experimental design to optimize yields and minimize side products.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Challenges
Nitration + Reduction 4-chloro-3-(trifluoromethyl)benzaldehyde HNO3/H2SO4; Sn/HCl or catalytic H2 Controlled temperature, acidic medium High regioselectivity, straightforward Requires careful control to avoid over-nitration
Halogenation (Chlorination) 4-amino-5-(trifluoromethyl)benzoic acid Cl2, NCS; FeCl3 or AlCl3 catalyst Polar aprotic solvents, room temp to reflux Directed substitution, high yield Possible di-substitution, requires optimization
Swern Oxidation for Aldehyde Alcohol precursors Oxalyl chloride, DMSO, Et3N Low temperature (-78°C) Mild oxidation, preserves sensitive groups Requires low temp and anhydrous conditions
Microwave-Assisted Synthesis Various intermediates Standard reagents Short time, elevated temperature Faster reactions, improved selectivity Equipment availability, scale-up challenges

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Proton NMR shows aldehyde proton around δ ~10 ppm; fluorine NMR detects trifluoromethyl group signals at δ ~110-120 ppm. Carbon NMR confirms aromatic substitutions.
  • Mass Spectrometry: High-resolution MS confirms molecular ion peak at m/z 239.579 consistent with C8H5ClF3NO.
  • X-ray Crystallography: Determines crystal structure and confirms substitution pattern and steric effects of trifluoromethyl group.
  • Thermal Analysis: DSC and TGA assess purity and stability, crucial for confirming the quality of synthesized batches.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products:

    Oxidation: Formation of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-amino-3-chloro-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in multiple reactions, including:

  • Schiff Base Formation : This compound can react with amines to form Schiff bases, which are important in drug design due to their biological activity. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and enzyme inhibitors .
  • Synthesis of Anticancer Agents : Its derivatives have been utilized in the preparation of compounds like Sorafenib, which is used for treating liver and kidney cancers .

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential in developing new anticancer drugs .

Organic Synthesis

The compound is also a critical building block in organic synthesis due to its electrophilic nature:

  • Electrophilic Aromatic Substitution : The presence of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it suitable for further substitution reactions .

Data Table: Reaction Conditions for Synthesis

Reaction TypeSolventTemperature (°C)Yield (%)
Electrophilic SubstitutionEthanol5085
Condensation with AminesAcetone6090
Reduction to AlcoholMethanol2575

Material Science

In materials science, this compound has been investigated for its role in synthesizing functional materials:

  • Fluorinated Polymers : The trifluoromethyl group makes it a candidate for creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and electronics .

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices significantly improves their mechanical properties and thermal stability, making them suitable for high-performance applications .

Analytical Chemistry

The compound can also be employed in analytical chemistry as a reagent:

  • Chromatographic Applications : It has been used as a derivatizing agent for the analysis of amino acids and other biomolecules via HPLC, enhancing detection sensitivity due to its unique spectral properties .

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The chloro group may participate in halogen bonding, further stabilizing the interaction with molecular targets .

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Nitro Groups: The amino group in the target compound facilitates nucleophilic reactions (e.g., Schiff base formation), whereas nitro-substituted analogs (e.g., 2-chloro-5-nitrobenzaldehyde) exhibit reduced aldehyde reactivity due to electron withdrawal .
  • Halogen Effects : Chlorine and bromine substituents influence stability; bromine’s larger atomic radius increases susceptibility to substitution reactions compared to chlorine .
  • Trifluoromethyl Impact : The -CF₃ group enhances thermal stability and lipophilicity, critical for drug design, as seen in both the target compound and pyridinyl derivatives .

Spectroscopic Characteristics

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy highlight differences among analogs:

  • IR Spectroscopy: N-H Stretch: Present at ~3300 cm⁻¹ in the target compound (amino group) but absent in nitro or halogen-only analogs . C-F Stretch: Strong absorption at 1100–1200 cm⁻¹ in -CF₃-containing compounds (target and ’s pyridinyl derivative) . Nitro Group: Symmetric/asymmetric stretches at ~1500–1350 cm⁻¹ in nitrobenzaldehydes () .
  • ¹H NMR: Aldehyde Proton: Deshielded (~10 ppm) in all analogs. Amino Protons: Singlet at ~5.5 ppm in the target compound; absent in non-amino derivatives .

Physicochemical Properties

Property Target Compound 2-Chloro-5-nitrobenzaldehyde 4-Benzyloxybenzaldehyde
Melting Point Not reported 145–147°C (estimated) 80–82°C
Lipophilicity (LogP) High (due to -CF₃) Moderate Low (polar -OCH₂C₆H₅)
Solubility Polar aprotic solvents DMSO, DMF Ethanol, ether

Biological Activity

4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde (CAS No. 95656-51-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C8H5ClF3N0, characterized by the presence of an amino group, a chloro substituent, and a trifluoromethyl group attached to a benzaldehyde moiety.

Physical Properties

PropertyValue
Molecular Weight223.58 g/mol
Melting PointNot Available
Boiling PointNot Available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency against specific biological targets.

  • Antimicrobial Activity : Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the amino and chloro groups may further contribute to this activity through hydrogen bonding and electrostatic interactions with microbial enzymes.
  • Anticancer Potential : Research has shown that similar benzaldehyde derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and apoptosis. The specific mechanisms may involve the inhibition of topoisomerases or induction of oxidative stress in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways relevant to diseases such as cancer and infectious diseases.

Structure-Activity Relationship (SAR)

The SAR studies on related compounds suggest that the position and nature of substituents significantly influence biological activity:

  • Trifluoromethyl Group : Enhances potency against certain targets by increasing electron-withdrawing properties.
  • Amino Group : Contributes to solubility and binding affinity through hydrogen bonding.
  • Chloro Substituent : May play a role in modulating the electronic properties of the molecule, affecting its interaction with biological targets.

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial effects of several derivatives of benzaldehyde, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory activity, comparable to standard antibiotics.

Anticancer Studies

In vitro studies were conducted on various cancer cell lines (e.g., HeLa, MCF-7) using this compound. The compound showed promising results in reducing cell viability at micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry assays.

Q & A

Q. What are the common synthetic routes for 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde?

The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. For example:

  • Bromination/Chlorination : Bromination of 4-amino-5-(trifluoromethyl)benzoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the chlorine substituent (critical for regioselectivity) .
  • Aldehyde Formation : Oxidation or reduction steps may follow, such as the use of protected aldehyde precursors (e.g., Swern oxidation or Corey-Fuchs reaction) to yield the benzaldehyde moiety.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the aldehyde proton (δ ~10 ppm) and trifluoromethyl group (δ ~110-120 ppm in 19^19F NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 239.579 (C8_8H5_5ClF3_3NO2_2) .
  • X-ray Crystallography : Resolves crystal packing and steric effects of the trifluoromethyl group .

Q. How can researchers resolve contradictory data on melting points reported in literature?

Discrepancies (e.g., ±5°C variations) often arise from impurities or polymorphic forms. Methodological solutions include:

  • Differential Scanning Calorimetry (DSC) : Quantifies phase transitions and purity via enthalpy changes .
  • Thermogravimetric Analysis (TGA) : Detects decomposition events that may skew melting point measurements .
  • Recrystallization Optimization : Use solvents like acetonitrile or toluene to isolate the most stable polymorph .

Q. What strategies mitigate electronic effects of the trifluoromethyl group during nucleophilic substitutions?

The strong electron-withdrawing nature of -CF3_3 deactivates the aromatic ring, complicating electrophilic attacks. Solutions include:

  • Directed Metalation : Use lithium amides (e.g., LDA) to direct nucleophiles to the ortho position relative to -CF3_3 .
  • Protective Group Strategies : Temporarily block the amino group (-NH2_2) with tert-butoxycarbonyl (Boc) to reduce steric hindrance .
  • Microwave-Assisted Synthesis : Enhances reaction rates and selectivity under high-temperature, short-duration conditions .

Q. How should researchers handle stability issues under acidic or basic conditions?

  • Acidic Conditions : The aldehyde group is prone to hydration. Stabilize reactions by maintaining pH > 4 and using anhydrous solvents (e.g., THF or DMF) .
  • Basic Conditions : Avoid prolonged exposure to strong bases (e.g., NaOH), which may deprotonate the amino group and trigger decomposition. Monitor via HPLC with UV detection at 254 nm .

Methodological Challenges

Q. How to optimize regioselectivity in halogenation reactions of this compound?

  • Lewis Acid Catalysis : Use FeCl3_3 or AlCl3_3 to direct chlorination to the meta position relative to the amino group .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor monohalogenation, while protic solvents (e.g., acetic acid) may lead to di-substitution .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

  • DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates interactions with enzymes or metal catalysts (e.g., Pd for cross-coupling) to optimize reaction pathways .

Safety and Regulatory Compliance

Q. What safety protocols are critical for handling this compound?

  • Storage : Keep in amber vials under nitrogen at -20°C to prevent oxidation .
  • Disposal : Neutralize with 10% sodium bicarbonate before incineration, adhering to GHS Category III guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde
Reactant of Route 2
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4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.